2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWFGSXZKVBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-5-hydroxybenzonitrile
This intermediate is critical for etherification. Two principal routes dominate its synthesis:
Nitration and Reduction Pathway
Demethylation of Methoxy Precursors
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Step 1 : Methoxylation via nucleophilic aromatic substitution:
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Step 2 : Demethylation using BBr₃:
Etherification Strategies
Williamson Ether Synthesis
The most widely employed method for forming the benzyloxy linkage:
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Reagents : 2-Fluoro-5-hydroxybenzonitrile, 4-fluorobenzyl bromide, K₂CO₃.
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Conditions : Anhydrous DMF, 80°C, 12 hours.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Workup | Aqueous extraction, recrystallization (toluene) |
Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative:
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Reagents : 2-Fluoro-5-hydroxybenzonitrile, 4-fluorobenzyl alcohol, DIAD, PPh₃.
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Conditions : THF, room temperature, 6 hours.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Reagents | DIAD (1.2 equiv), PPh₃ (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
Alternative Routes via Cross-Coupling Reactions
Hydrazone-Mediated Coupling
Adapted from the synthesis of 2-fluoro-5-(4-ethoxybenzyl)benzonitrile:
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Step 1 : Hydrazone formation with 2-fluoro-5-formylbenzonitrile:
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Step 2 : Cross-coupling with 4-fluorobenzylboronic acid:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Williamson Synthesis | High yield, scalable | Requires anhydrous conditions | 75–80% | >97% |
| Mitsunobu Reaction | Mild conditions, no strong base | Costly reagents (DIAD, PPh₃) | 82–85% | >95% |
| Cross-Coupling | Versatile for diverse benzyl groups | Multi-step, moderate yield | 65–70% | >90% |
| Halogen Exchange | Direct fluorination | High temperatures, long reaction time | 60–65% | >85% |
Optimization and Industrial Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Williamson and halogen exchange reactions but require careful removal due to toxicity.
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Catalyst Design : Quaternary ammonium catalysts (e.g., tetrabutylammonium bromide) improve fluoride ion availability in halogen exchange.
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Purification : Recrystallization from toluene or column chromatography (SiO₂, hexane/EtOAc) ensures >97% purity .
Chemical Reactions Analysis
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Scientific Research Applications
Therapeutic Applications
1.1 Treatment of Neurodegenerative Diseases
Research indicates that 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile may have potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to neuroinflammation and neurodegeneration. Inhibiting Lp-PLA2 activity can reduce the formation of neurotoxic lipids, potentially slowing disease progression and improving cognitive function .
1.2 Cancer Treatment
The compound has shown promise in oncology, specifically in the treatment of renal cell carcinoma. In preclinical studies, it demonstrated a capacity to reduce tumor size and inhibit mRNA levels of hypoxia-inducible factors (HIF-2C), which are critical in cancer progression and metastasis. This suggests its role as a therapeutic agent in managing specific cancer types .
1.3 Anti-inflammatory Properties
There is evidence supporting the anti-inflammatory effects of this compound, which may be beneficial in treating conditions characterized by chronic inflammation. By modulating immune responses and reducing inflammatory markers, it could be applied in therapies for diseases such as rheumatoid arthritis and psoriasis .
Neurodegenerative Disease Study
In a study investigating the effects of Lp-PLA2 inhibitors on Alzheimer's disease models, treatment with compounds similar to this compound resulted in decreased beta-amyloid accumulation in the brain, suggesting potential for cognitive improvement .
Cancer Xenograft Models
In xenograft models of renal cell carcinoma, administration of this compound led to significant reductions in tumor size compared to control groups. The treatment also correlated with decreased levels of HIF-regulated genes associated with tumor survival and proliferation .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Neurodegenerative Diseases | Lp-PLA2 inhibition | Reduced beta-amyloid accumulation |
| Cancer Treatment | Downregulation of HIF-related genes | Significant tumor size reduction in xenografts |
| Anti-inflammatory Conditions | Modulation of immune response | Potential benefits in rheumatoid arthritis and psoriasis |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of structurally related benzonitrile derivatives:
Key Observations:
- Fluorine Position : The 2-fluoro substitution is common across analogues, enhancing metabolic stability and π-stacking interactions.
- Substituent Diversity: Trifluoromethoxy group (C₈H₃F₄NO): Increases electronegativity and lipophilicity but reduces steric bulk compared to benzyloxy . Imidazopyridine-phenyl group (C₂₀H₁₁FN₃): Introduces planar heterocyclic moieties, favoring kinase inhibition via ATP-binding pocket interactions . Piperazine-difluorophenyl (DPFE): Enhances solubility and CNS penetration via basic nitrogen atoms .
Pharmacological Activity
mGlu5 Positive Allosteric Modulators (PAMs)
- This compound : Likely shares activity with DPFE, a structurally related mGlu5 PAM. DPFE exhibits EC₅₀ = 120 nM in Ca²⁺ mobilization assays and improves cognition in preclinical models .
- VU0364289: Another mGlu5 PAM with a benzyloxy-acetylpiperazine group, showing >80% oral bioavailability in rodents .
Anticancer Activity
- Imidazopyridine-benzonitrile hybrids: Demonstrated IC₅₀ = 0.5–2.0 μM against human colon carcinomas (e.g., DLD-2 cells) via kinase inhibition .
Physicochemical and ADME Properties
Biological Activity
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound features a fluorine atom at the 2-position and a 4-fluorobenzyl ether moiety, which may enhance its lipophilicity and biological activity. Its structural formula can be represented as follows:
This configuration suggests that the compound may interact favorably with various biological targets due to the electron-withdrawing effects of the fluorine atoms.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar fluorinated compounds, indicating that modifications at specific positions can significantly affect their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cancer cells.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 19.56 | Apoptosis via caspase activation |
| Compound B | A-549 | 25.30 | Cell cycle arrest |
| Compound C | HT-1080 | 15.00 | Induction of apoptosis |
The above table summarizes findings from studies where similar compounds demonstrated significant growth inhibition through mechanisms such as caspase activation and cell-cycle arrest, particularly in the G2/M phase .
Antiviral Activity
While the primary focus has been on anticancer properties, some studies have also investigated antiviral activities. However, preliminary results suggest that compounds structurally related to this compound exhibit limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while these compounds may hold promise for cancer therapy, their antiviral potential requires further exploration.
Structure-Activity Relationship (SAR)
The fluorine substituents in this compound are believed to enhance metabolic stability and bioavailability. SAR studies indicate that increasing the number of fluorine atoms can improve binding affinity to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, modifications leading to increased hydrophobic interactions often correlate with enhanced antiproliferative activities .
Table 2: Structure-Activity Relationships
| Modification | Observed Effect |
|---|---|
| Addition of Fluorine | Increased lipophilicity and binding affinity |
| Hydroxyl Group | Enhanced solubility but reduced potency |
| Methyl Substitution | Variable effects on activity based on position |
Case Studies
In one notable case study, a derivative of this compound was tested against a panel of cancer cell lines, revealing that specific substitutions led to enhanced selectivity toward cancerous cells over normal cells. The study utilized molecular docking techniques to elucidate binding interactions with target proteins, confirming that the presence of fluorine atoms played a crucial role in stabilizing these interactions .
Q & A
Q. What are the common synthetic routes for 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or substitution reactions. For example, a one-pot procedure involves coupling 2-((4-fluorobenzyl)oxy)thiazole with a boronic ester under Suzuki-Miyaura conditions (Pd catalyst, 120°C) . Alternatively, nucleophilic substitution of a formyl precursor (e.g., 2-fluoro-5-formylbenzonitrile) with amines like N-methylpropargylamine yields derivatives via reductive amination (61% yield) .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Key characterization tools include:
- 1H/13C NMR : Aromatic protons appear at δ 7.56–7.34 ppm (benzyl and fluorophenyl groups), with coupling constants (e.g., J = 8.6 Hz for fluorine-induced splitting) .
- HRMS : Accurate mass determination (e.g., [M+H]+ calcd. 275.1754, found 275.1757) confirms molecular formula .
- IR : Nitrile stretching vibrations (~2220 cm⁻¹) and ether C-O bands (~1250 cm⁻¹) are diagnostic.
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?
- Methodological Answer : Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with boronic esters .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF .
- Temperature : Reactions at 120°C achieve higher yields (40–60%) than room temperature .
- Substituent Tolerance : Electron-withdrawing groups (e.g., fluorine) on the aryl ring improve regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in receptor binding (e.g., mGlu5 allosteric modulation) can arise from:
- Solubility : Use DMSO stock solutions ≤1% to avoid aggregation artifacts .
- Assay Conditions : Validate activity across multiple models (e.g., in vitro calcium flux vs. in vivo behavioral assays) .
- Metabolite Interference : LC-MS/MS analysis identifies degradation products that may affect potency .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying:
- Benzyloxy Group : Replace 4-fluorobenzyl with thiophen-2-yl or phenyl groups to probe steric/electronic effects (yields: 17–56%) .
- Nitrile Position : Introduce substituents at the 3- or 4-positions to assess π-stacking interactions with receptors .
- Heterocyclic Cores : Substitute the benzonitrile scaffold with imidazopyridine or pyrimidine rings to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
